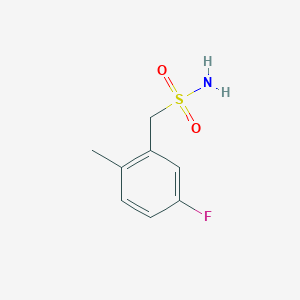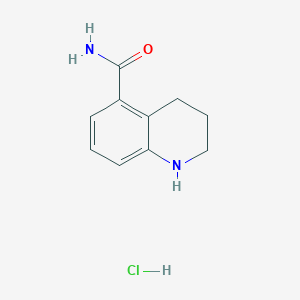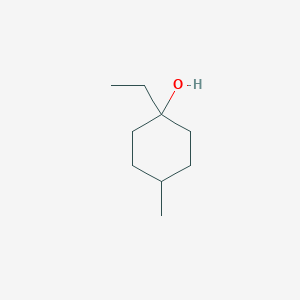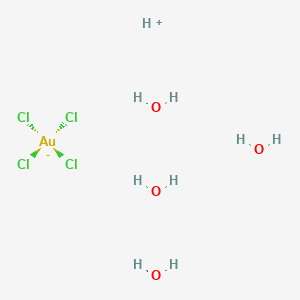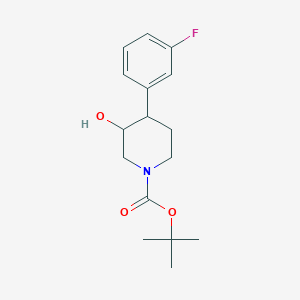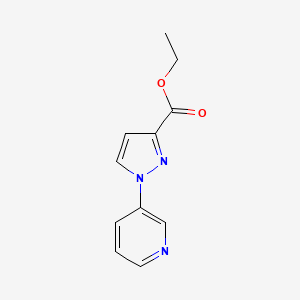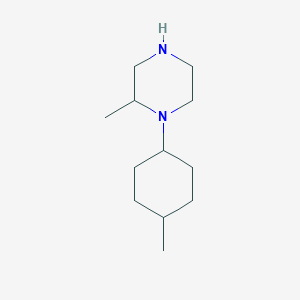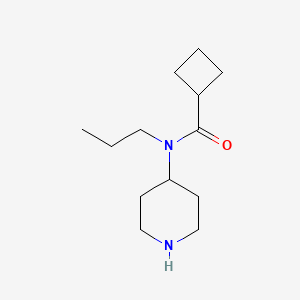
7-Chloro-2,6-dimethylhept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2,6-dimethylhept-2-ene: is an organic compound with the molecular formula C9H17Cl . It is a clear, colorless liquid with a unique chemical structure that includes a chlorine atom and two methyl groups attached to a heptene backbone. This compound is primarily used in research and industrial applications due to its distinctive reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 7-Chloro-2,6-dimethylhept-2-ene typically involves the chlorination of 2,6-dimethylhept-2-ene. One common method includes the use of thionyl chloride or phosphorus trichloride as chlorinating agents under controlled conditions. The reaction is usually carried out in a non-polar solvent such as dichloromethane at low temperatures to ensure selective chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of palladium-catalyzed reactions is also explored to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-2,6-dimethylhept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or alkoxide ions.
Addition Reactions: The double bond in the heptene backbone can participate in electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like or .
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Electrophilic Addition: Bromine in carbon tetrachloride or hydrogen chloride in an inert solvent.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products:
Substitution: Formation of 2,6-dimethylhept-2-en-1-ol or 2,6-dimethylhept-2-en-1-amine.
Addition: Formation of 7-bromo-2,6-dimethylheptane or 7-chloro-2,6-dimethylheptane.
Oxidation: Formation of 2,6-dimethylhept-2-en-1-one.
Applications De Recherche Scientifique
7-Chloro-2,6-dimethylhept-2-ene is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a reagent in studying reaction mechanisms.
Biology: In the development of bioactive compounds and as a probe to study enzyme-catalyzed reactions.
Medicine: Potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science research.
Mécanisme D'action
The mechanism of action of 7-Chloro-2,6-dimethylhept-2-ene involves its reactivity towards nucleophiles and electrophiles. The chlorine atom acts as a leaving group in substitution reactions, while the double bond participates in addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparaison Avec Des Composés Similaires
- 1-Chloro-2,6-dimethylhept-2-ene
- 2-Chloro-2,6-dimethylheptane
- 7-Bromo-2,6-dimethylhept-2-ene
Uniqueness: 7-Chloro-2,6-dimethylhept-2-ene is unique due to its specific substitution pattern and the presence of both a chlorine atom and a double bond. This combination imparts distinct reactivity and properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H17Cl |
|---|---|
Poids moléculaire |
160.68 g/mol |
Nom IUPAC |
7-chloro-2,6-dimethylhept-2-ene |
InChI |
InChI=1S/C9H17Cl/c1-8(2)5-4-6-9(3)7-10/h5,9H,4,6-7H2,1-3H3 |
Clé InChI |
YKYASBYQGCLRJE-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate](/img/structure/B13179299.png)
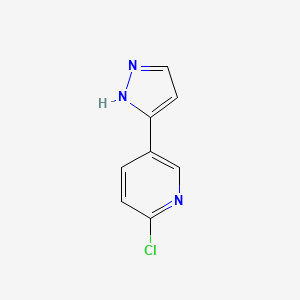
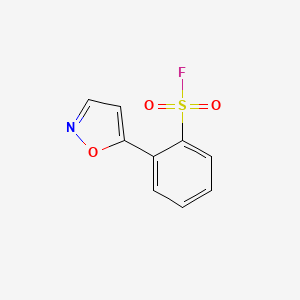
![3-[(3-Aminopropyl)sulfanyl]propanamide](/img/structure/B13179316.png)
